

# 4-(4-Chlorophenoxy)butanoyl chloride safety data sheet (SDS) information

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## Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)butanoyl chloride  
Cat. No.: B12833757

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Technical Whitepaper: Physicochemical Profiling, Safety Data Sheet (SDS) Integration, and Handling Protocols for **4-(4-Chlorophenoxy)butanoyl Chloride**

## Executive Summary

As a Senior Application Scientist, navigating the reactivity of acyl chlorides is fundamental to successful Active Pharmaceutical Ingredient (API) synthesis. **4-(4-Chlorophenoxy)butanoyl chloride** is a highly electrophilic, transient intermediate primarily synthesized from. Due to its extreme sensitivity to moisture and corrosive nature, handling this compound requires rigorous engineering controls. This technical guide decodes its SDS hazard profile, explains the causality behind its reactivity, and establishes self-validating experimental workflows for its application in drug development, such as the synthesis of [1] and [2].

## Physicochemical Profiling & Quantitative Data

Understanding the baseline physical properties of **4-(4-Chlorophenoxy)butanoyl chloride** is the first step in designing a safe experimental setup. The electron-withdrawing chlorine atom on the phenoxy ring modulates the lipophilicity of the molecule, while the acyl chloride moiety serves as the primary reactive center.

Parameter	Value / Specification	Causality / Operational Impact
Precursor CAS No.	3547-07-7	Identifies the starting material, 4-(4-chlorophenoxy)butanoic acid[1].
Molecular Formula	C10H10Cl2O2	Dictates stoichiometric equivalents for downstream amidation/esterification.
Molecular Weight	~233.09 g/mol	Required for precise mass-to-mole conversions during API synthesis.
Physical State	Pale yellow to colorless oil	Visual indicator of purity; darkening suggests thermal degradation or polymerization.
Solubility	DCM, THF, Toluene (Aprotic)	Must be used in strictly anhydrous aprotic solvents to prevent rapid solvolysis.

## Toxicological Mechanisms & SDS Hazard Mitigation

Standard SDS documentation lists hazard codes, but true laboratory safety requires understanding the mechanistic causality behind these warnings.

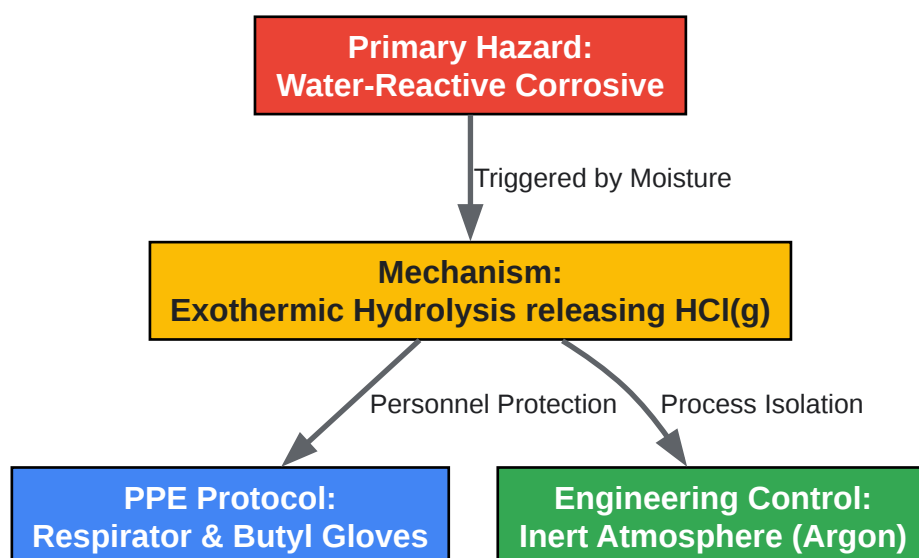
Hazard Classification:

- GHS05 (Corrosive): H314 - Causes severe skin burns and eye damage.
- GHS07 (Irritant): H335 - May cause respiratory irritation.
- Supplemental Hazard: EUH014 - Reacts violently with water.

Mechanistic Causality: The acyl chloride bond is highly susceptible to nucleophilic attack. Upon contact with environmental moisture or biological tissues (skin, mucous membranes), physiological water drives an exothermic hydrolysis reaction. This rapid solvolysis yields the

parent[1] and anhydrous hydrogen chloride (HCl) gas. The HCl immediately dissolves in tissue water to form concentrated hydrochloric acid, causing rapid coagulative necrosis and severe respiratory distress if inhaled.

Spill Response & Quenching Logic: Never use water to quench an acyl chloride spill. Water introduces an uncontrolled exothermic reaction that aerosolizes the acid. Instead, isolate the spill, absorb it with an inert solid (dry sand or vermiculite), and slowly neutralize the matrix in a fume hood using a cold, dilute alkaline solution (e.g., 5% NaHCO<sub>3</sub>) to safely trap the evolving HCl as NaCl.



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Fig 1. Logical relationship between chemical reactivity, hazard mechanisms, and SDS controls.

## Self-Validating Experimental Workflows

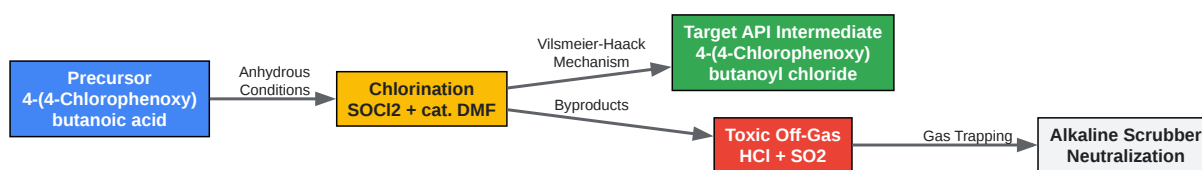
To ensure trustworthiness and reproducibility, the synthesis of **4-(4-chlorophenoxy)butanoyl chloride** must be conducted using a self-validating protocol. This ensures that the operator can confirm the success of each step in real-time without relying solely on post-reaction analytics.

Protocol: Anhydrous Synthesis via Thionyl Chloride Objective: Convert the stable carboxylic acid precursor into the highly reactive acyl chloride while preventing premature hydrolysis.

Causality of Reagent Selection: Thionyl chloride ( $\text{SOCl}_2$ ) is selected over oxalyl chloride due to its favorable boiling point ( $74.6\text{ }^\circ\text{C}$ ), allowing excess reagent to be easily stripped under reduced pressure without leaving reactive residues. The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the nucleophilic attack by the carboxylic acid, significantly lowering the activation energy of the chlorination step.

#### Step-by-Step Methodology:

- System Purging & Setup: Assemble a dry Schlenk flask equipped with a reflux condenser. Connect the gas outlet to an alkaline scrubber (1M NaOH). Purge the system with Argon for 15 minutes.
  - Self-Validation: Monitor the oil bubbler at the exit; a steady, continuous bubble rate confirms positive inert pressure and the absolute exclusion of atmospheric moisture.
- Reagent Charging: Dissolve 1.0 equivalent of 4-(4-chlorophenoxy)butanoic acid in anhydrous dichloromethane (DCM). Add 0.05 equivalents of anhydrous DMF. Cool the system to  $0\text{ }^\circ\text{C}$  using an ice bath, then slowly add 1.5 equivalents of  $\text{SOCl}_2$  dropwise.
- Reaction Maturation: Gradually warm the reaction mixture to  $40\text{ }^\circ\text{C}$ .
  - Self-Validation: The reaction progress is visually validated by the evolution of  $\text{SO}_2$  and HCl gases. When gas evolution completely ceases (typically after 2-3 hours), the conversion of the acid to the acyl chloride is complete.
- Isolation & Verification: Remove the DCM solvent and excess  $\text{SOCl}_2$  under reduced pressure using a rotary evaporator vented to a cold trap.
  - Self-Validation: Perform a rapid Attenuated Total Reflectance (ATR) IR spectroscopy scan of the resulting crude oil. The complete disappearance of the broad O-H stretch ( $3300\text{--}2500\text{ cm}^{-1}$ ) and the distinct shift of the carbonyl peak from  $\sim 1710\text{ cm}^{-1}$  (acid) to  $\sim 1800\text{ cm}^{-1}$  (acyl chloride) confirms product identity and purity.



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Fig 2. Synthesis workflow and integrated safety controls for acid chloride generation.

## Strategic Applications in Drug Development

**4-(4-Chlorophenoxy)butanoyl chloride** is rarely an end-product; it is a high-value transient intermediate utilized to build complex pharmacophores.

- Sedative-Hypnotic Agents: It undergoes intramolecular Friedel-Crafts acylation or reacts with specific amines to form , which are actively researched for their sedative-hypnotic pharmacological profiles[1].
- Oncology Therapeutics: It serves as a critical lipophilic linker moiety in the synthesis of , enhancing the cell membrane permeability of the complex API[2].

## References

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## Sources

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